1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinones. These are polycyclic aromatic compounds containing a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one moiety .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. It might involve the formation of the pyrrolopyrimidine core, followed by the introduction of the pyridine and benzyl groups .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by a fused ring system containing a pyrrolo[2,3-d]pyrimidine ring fused to a pyridine ring. The molecule also contains a benzyl group and a pyrrolidine-1-carbonyl group .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the pyrrolidine carbonyl group or electrophilic aromatic substitution reactions at the benzyl or pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitor
This compound has been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Lead Compound for Drug Optimization
Due to its low molecular weight and potent FGFR inhibitory activity, this compound could be an appealing lead compound beneficial to subsequent optimization .
Targeting Multiple Receptors
The compound’s structure allows it to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Treatment of Various Cancers
Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer, and liver cancer .
Resistance to Cancer Therapy
Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Future Directions
properties
IUPAC Name |
6-benzyl-12-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-9-10-20-24-21-18(22(28)27(20)14-16)13-19(23(29)25-11-5-6-12-25)26(21)15-17-7-3-2-4-8-17/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFXMXPESKIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCC5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one |
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